2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide typically involves the reaction of 2-mercaptobenzothiazole with N-ethyl-N-phenylacetamide under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant and anti-tubercular activities.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets, such as GABA receptors and enzymes involved in tuberculosis.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets:
Anticonvulsant Activity: The compound interacts with GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability.
Anti-tubercular Activity: It inhibits enzymes involved in the biosynthesis of the mycobacterial cell wall, leading to the death of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide is unique due to its specific structural features, such as the presence of both an ethyl and phenyl group attached to the acetamide moiety. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-2-19(13-8-4-3-5-9-13)16(20)12-21-17-18-14-10-6-7-11-15(14)22-17/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQYPKAOHNJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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